3-(tert-Butyl)isoxazole
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Overview
Description
“3-(tert-Butyl)isoxazole” is a compound that belongs to the isoxazole class, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions . It has a molecular formula of C8H12N2O3, an average mass of 184.193 Da, and a monoisotopic mass of 184.084793 Da .
Synthesis Analysis
The synthesis of isoxazoles, including “this compound”, has been a subject of research for many years. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Molecular Structure Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .Future Directions
Isoxazoles, including “3-(tert-Butyl)isoxazole”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Properties
CAS No. |
1003-86-7 |
---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-tert-butyl-1,2-oxazole |
InChI |
InChI=1S/C7H11NO/c1-7(2,3)6-4-5-9-8-6/h4-5H,1-3H3 |
InChI Key |
MUCMKDMHJJIVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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